5-(2-cyclohexylidenehydrazinyl)-1H-tetrazole
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Overview
Description
5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclohexylidenehydrazinyl group attached to a tetrazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves the reaction of cyclohexanone with hydrazine hydrate to form cyclohexylidenehydrazine. This intermediate is then reacted with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, facilitated by reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of cyclohexylidenehydrazine derivatives
Reduction: Formation of cyclohexylhydrazine derivatives
Substitution: Formation of alkylated or acylated tetrazole derivatives
Scientific Research Applications
5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Phenylhydrazin-1-yl)-1H-1,2,3,4-Tetrazole
- 5-(2-Methylhydrazin-1-yl)-1H-1,2,3,4-Tetrazole
- 5-(2-Benzylidenehydrazin-1-yl)-1H-1,2,3,4-Tetrazole
Comparison
Compared to similar compounds, 5-(2-CYCLOHEXYLIDENEHYDRAZIN-1-YL)-1H-1,2,3,4-TETRAZOLE is unique due to the presence of the cyclohexylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12N6 |
---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H12N6/c1-2-4-6(5-3-1)8-9-7-10-12-13-11-7/h1-5H2,(H2,9,10,11,12,13) |
InChI Key |
QVHUNNIESBZKTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NNN=N2)CC1 |
Origin of Product |
United States |
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